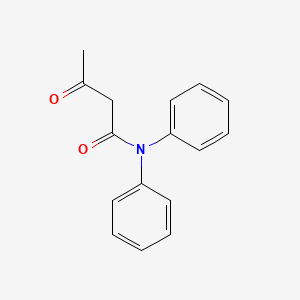

Acetoacetyldiphenylamine

Description

Acetoacetyldiphenylamine (CAS: 2540-31-0) is a diphenylamine derivative featuring an acetoacetyl functional group. This compound is characterized by its moderate hydrophobicity (logP = 3.330) and a critical volume (Vc) of 0.746 m³/kmol . These properties suggest utility in applications requiring lipid solubility and specific thermodynamic behaviors. Structurally, it belongs to the diphenylamine family, which includes analogs like tofenamic acid and thyroxine derivatives, though these differ in functional groups and biological activity .

Properties

CAS No. |

2540-31-0 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

3-oxo-N,N-diphenylbutanamide |

InChI |

InChI=1S/C16H15NO2/c1-13(18)12-16(19)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3 |

InChI Key |

VLPXGVNKPRHLGC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetoacetyldiphenylamine can be synthesized through several methods. One common approach involves the reaction of diphenylamine with acetoacetic ester under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the acetoacetyl group is introduced to the diphenylamine .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents may be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Acetoacetyldiphenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

Substitution: The acetoacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Acetoacetyldiphenylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of acetoacetyldiphenylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. These interactions can modulate biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

4-Aminodiphenylamine (CAS: 101-54-2)

- Structural Differences: While both compounds share a diphenylamine backbone, 4-Aminodiphenylamine substitutes the acetoacetyl group with an amino (-NH₂) group.

- Physicochemical Properties: No logP or Vc data is provided for 4-Aminodiphenylamine in the evidence. However, the amino group likely increases polarity compared to Acetoacetyldiphenylamine.

- Safety and Applications: 4-Aminodiphenylamine requires stringent medical monitoring due to delayed toxicity symptoms (e.g., post-exposure observation for 48 hours) .

Diphenylamine Analogs (Tofenamic Acid, Thyroxine)

- Functional Group Variation: Tofenamic acid (a non-steroidal anti-inflammatory drug) and thyroid hormones (thyroxine, triiodothyronine) share diphenylamine cores but have distinct substituents (e.g., carboxylate or iodine groups) that dictate biological activity .

- Implications : The acetoacetyl group in this compound may confer unique stability or reactivity in industrial applications, unlike the bioactive roles of these analogs.

Comparison Based on Physical Properties

Compounds with Similar Critical Volume (Vc = 0.746 m³/kmol)

The following compounds share the same Vc as this compound, suggesting comparable molecular packing or phase behavior:

| Compound Name | CAS Number | Key Functional Groups | Applications |

|---|---|---|---|

| This compound | 2540-31-0 | Acetoacetyl, diphenylamine | Not specified |

| Benzoic acid, 2-methyl-, anhydride | 607-86-3 | Anhydride, methyl | Likely industrial synthesis |

| O-benzoylbenzoic acid, ethyl ester | 604-61-5 | Ester, benzoyl | Polymer/pharmaceuticals |

Key Insight : Shared Vc values may indicate similar volumetric behavior in industrial processes, though structural differences dictate specific applications .

Compounds with Similar logP (3.330)

Compounds with matching logP values (e.g., DL-Metanephrine derivatives, N-allyl-1-naphthamide) share hydrophobicity profiles with this compound:

| Compound Name | CAS Number | logP | Functional Features |

|---|---|---|---|

| This compound | 2540-31-0 | 3.330 | Diphenylamine, acetoacetyl |

| DL-Metanephrine, N,O,O'-tris(trifluoroacetyl) | N/A | 3.330 | Trifluoroacetyl, catecholamine |

| 1-Naphthamide, N-allyl | N/A | 3.330 | Allyl, naphthamide |

Functional Comparison with Non-Diphenylamine Compounds

Dodecylamine (CAS: 124-22-1)

- Structural Contrast : A straight-chain primary amine (C12H27N) vs. aromatic diphenylamine.

- Applications : Dodecylamine is used as a polymer additive, with restrictions on food/water contact . This compound’s applications are unspecified but may involve similar industrial niches due to amine functionality.

Tables for Quick Reference

Table 1: Structural and Physical Comparison

| Compound | CAS | logP | Vc (m³/kmol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 2540-31-0 | 3.330 | 0.746 | Acetoacetyl, diphenylamine |

| 4-Aminodiphenylamine | 101-54-2 | N/A | N/A | Amino, diphenylamine |

| Dodecylamine | 124-22-1 | N/A | N/A | Straight-chain amine |

Biological Activity

Acetoacetyldiphenylamine (AADPA) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of AADPA, including its mechanisms of action, therapeutic potentials, and relevant case studies.

AADPA is classified as an alkylating agent , which means it can form covalent bonds with DNA, leading to various cellular responses. The compound has been studied for its potential anticancer properties, particularly as an antineoplastic agent. The mechanism primarily involves the formation of reactive intermediates that can induce DNA damage, ultimately triggering apoptosis in cancer cells.

Biological Activities

The biological activities of AADPA can be summarized as follows:

- Anticancer Activity : AADPA has shown promise in preclinical studies as an anticancer agent. It operates through mechanisms that include DNA alkylation and modulation of cellular signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest AADPA may possess antimicrobial effects, although detailed investigations are still required to elucidate this aspect fully.

- Toxicological Profile : As with many alkylating agents, AADPA's therapeutic benefits must be weighed against its potential toxicity, necessitating careful evaluation in clinical settings.

Case Studies and Research Findings

-

Anticancer Studies :

- In experimental models, AADPA demonstrated significant cytotoxicity against various cancer cell lines. For example, a study indicated that AADPA exhibited potent activity against neoplasms in mice, suggesting its potential utility in cancer therapy .

- The compound's mechanism as an alkylating agent aligns with established chemotherapeutic strategies that target rapidly dividing cells.

- Pharmacological Studies :

- Toxicological Assessments :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.